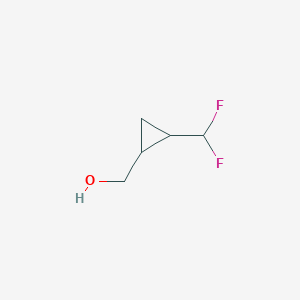

(2-(Difluoromethyl)cyclopropyl)methanol

Descripción

BenchChem offers high-quality (2-(Difluoromethyl)cyclopropyl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(Difluoromethyl)cyclopropyl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[2-(difluoromethyl)cyclopropyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c6-5(7)4-1-3(4)2-8/h3-5,8H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPIKLIIFMWGPPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(F)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(2-(Difluoromethyl)cyclopropyl)methanol chemical properties

This technical guide provides an in-depth analysis of (2-(Difluoromethyl)cyclopropyl)methanol , a specialized fluorinated building block gaining traction in modern drug discovery.[1] Unlike its gem-difluoro analog (2,2-difluorocyclopropylmethanol), this molecule features a vicinal substitution pattern that imparts unique stereoelectronic properties, specifically leveraging the difluoromethyl (

Executive Summary

(2-(Difluoromethyl)cyclopropyl)methanol (CAS: 1932543-53-7 for the (1S,2S) isomer) is a bifunctional cyclopropane scaffold.[1] It serves as a critical intermediate in the synthesis of bioactive molecules where conformational rigidity and specific electrostatic properties are required.

The molecule’s value lies in the difluoromethyl group , which acts as a bioisostere for hydroxyl (

Physicochemical & Structural Analysis

Structural Attributes

The molecule consists of a cyclopropane ring substituted at the C1 position with a hydroxymethyl group and at the C2 position with a difluoromethyl group.

-

Stereochemistry: The compound exists as cis and trans diastereomers. The trans isomer is generally preferred in medicinal chemistry for extending the vector of the hydrogen bond donor.

-

Conformational Rigidity: The cyclopropane ring locks the relative orientation of the

and

The "Lipophilic Hydrogen Bond Donor" Effect

The electrostatic nature of the

| Property | Value / Description | Mechanism |

| H-Bond Acidity ( | ~0.10 – 0.15 | The electronegativity of the two fluorine atoms polarizes the C–H bond, making the proton acidic enough to act as a weak H-bond donor.[1] |

| Lipophilicity ( | +0.2 to +0.6 vs. | Unlike |

| Metabolic Stability | High | The C–F bonds block oxidative metabolism at the C2 position; the C–H bond is deactivated toward abstraction compared to a methyl group. |

Computed Physical Properties

-

Formula:

-

Predicted Boiling Point: ~135–140 °C (Liquid at STP)

-

Density: ~1.25 g/mL[1]

-

pKa (Alcohol): ~15.5 (Similar to primary alcohols)

-

pKa (CHF2): >25 (Weakly acidic, but distinct H-bond donor)[1]

Synthetic Methodologies

Synthesis of the vicinal difluoromethyl cyclopropane core is more challenging than the gem-difluoro analog. Two primary strategies are employed: Direct Cyclopropanation and Desymmetric Functionalization .[1]

Strategy A: Rh/Fe-Catalyzed Cyclopropanation (Direct)

This method involves the reaction of an allylic alcohol (or protected derivative) with a difluoromethyl carbene source.

-

Reagents: Alkenes + Difluoromethyl diazomethane (

) or Sulfonium Salts ( -

Catalyst:

or Iron-porphyrin complexes.[1] -

Mechanism: Generation of a metal-carbene species followed by [2+1] cycloaddition.[1]

Strategy B: Enantioselective Copper Catalysis (Modern)

A recent breakthrough (Nature Synthesis, 2025) utilizes Cu-catalyzed desymmetric difluoromethylation of cyclopropenes.[1][7]

-

Reagent: Difluoromethyl-zinc reagents generated in situ.[1][9]

-

Outcome: High enantioselectivity for chiral building blocks.[1][7]

Strategy C: Reduction of Carboxylates (Standard)

The most common lab-scale route starts from the commercially available 2-(difluoromethyl)cyclopropanecarboxylic acid (or ester).

-

Starting Material: Ethyl 2-(difluoromethyl)cyclopropanecarboxylate.[1]

-

Reagent: Lithium Aluminum Hydride (

) or DIBAL-H.[1] -

Solvent: Anhydrous THF or

.[1]

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow from precursors to the target alcohol and its downstream applications.

Caption: Synthesis of (2-(Difluoromethyl)cyclopropyl)methanol via direct cyclopropanation, desymmetrization, or ester reduction.

Experimental Protocol: Ester Reduction

Objective: Synthesis of (2-(difluoromethyl)cyclopropyl)methanol from ethyl 2-(difluoromethyl)cyclopropanecarboxylate via

Safety Precaution

-

: Pyrophoric; reacts violently with water.[1] Use strictly anhydrous conditions under inert atmosphere (

-

Fluorinated Compounds: Ensure proper ventilation; avoid inhalation of volatile fluorinated intermediates.

Step-by-Step Methodology

-

Setup:

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Flush the system with dry Nitrogen (

) for 15 minutes.

-

-

Reagent Preparation:

-

Charge the flask with

(1.2 equiv) suspended in anhydrous Tetrahydrofuran (THF) (0.5 M concentration relative to substrate). -

Cool the suspension to 0 °C using an ice/water bath.

-

-

Addition:

-

Dissolve ethyl 2-(difluoromethyl)cyclopropanecarboxylate (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the ester solution dropwise to the

suspension via a pressure-equalizing addition funnel over 20 minutes. Caution: Gas evolution (

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25 °C).

-

Stir for 2–4 hours. Monitor reaction progress by TLC (stain with

or Phosphomolybdic Acid) or GC-MS.[1]

-

-

Quenching (Fieser Method):

-

Workup:

-

Filter the mixture through a pad of Celite to remove aluminum salts. Rinse the pad with

. -

Dry the combined organic filtrate over anhydrous

. -

Concentrate under reduced pressure (Rotary Evaporator).[1] Note: The product is a low-molecular-weight alcohol; avoid excessive vacuum or heat to prevent loss of product.[1]

-

-

Purification:

-

If necessary, purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).[1]

-

Medicinal Chemistry Applications

Bioisosterism

The

-

Hydroxyl (

): Similar H-bond donor capability but non-polar.[1] -

Thiol (

): Similar size and H-bond properties.[1] -

Methyl (

): Similar steric bulk, but with added polarity and H-bonding.[1]

Metabolic Blocking

Incorporating the difluoromethyl group on the cyclopropane ring prevents metabolic degradation.

-

Mechanism: The strong C–F bonds (approx. 116 kcal/mol) render the C2 position inert to Cytochrome P450 oxidation.

-

Effect: Increases the in vivo half-life (

) of the drug candidate.

Case Studies

While specific drugs using this exact alcohol linker are proprietary, the difluoromethyl-cyclopropane motif is present in advanced HCV protease inhibitors (e.g., analogs of Voxilaprevir and Glecaprevir ), where it interacts with the protein backbone via the unique H-bond donor property of the C–H bond in

References

-

Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

-

Ding, D., et al. (2025).[1] "Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis." Nature Synthesis.[1] Link

-

Hock, K. J., et al. (2016).[1][4] "Rhodium catalyzed synthesis of difluoromethyl cyclopropanes."[4][11] Chemical Communications.[1] Link

-

PubChem Compound Summary. (2025). "((1S,2S)-2-(Difluoromethyl)cyclopropyl)methanol" (CID 131068338).[1][5] National Center for Biotechnology Information.[1] Link

-

Mykhailiuk, P. K. (2015).[1] "In Situ Generation of Difluoromethyl Diazomethane for [3+2] Cycloadditions with Alkynes." Angewandte Chemie International Edition. Link

Sources

- 1. 2,2-DIFLUOROCYCLOPROPYLMETHANOL | 509072-57-5 [chemicalbook.com]

- 2. sas.rochester.edu [sas.rochester.edu]

- 3. Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhodium catalyzed synthesis of difluoromethyl cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07745E [pubs.rsc.org]

- 5. ((1S,2S)-2-(Difluoromethyl)cyclopropyl)methanol | C5H8F2O | CID 131068338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chinesechemsoc.org [chinesechemsoc.org]

- 10. 2-(2,2-Difluoro-1-methyl-cyclopropyl)-ethanol | C6H10F2O | CID 14695231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. portais.univasf.edu.br [portais.univasf.edu.br]

Technical Guide: Synthesis of (2-(Difluoromethyl)cyclopropyl)methanol

This is a comprehensive technical guide on the synthesis of (2-(Difluoromethyl)cyclopropyl)methanol , a critical fluorinated building block in modern drug discovery.[1]

Executive Summary & Strategic Importance

(2-(Difluoromethyl)cyclopropyl)methanol (CAS: 1932543-53-7 for (1S,2S) isomer) represents a high-value scaffold in medicinal chemistry.[1] It combines the metabolic stability and lipophilicity of the difluoromethyl (CHF₂) group—a bioisostere for hydroxyl and thiol groups—with the structural rigidity of the cyclopropane ring.

This guide details two distinct synthetic strategies:

-

The Convergent Route (Recommended): Cyclopropanation of a difluorinated olefin.[1] This method is scalable and avoids the use of highly explosive fluorinating agents late in the synthesis.

-

The Linear Functionalization Route: Deoxyfluorination of a formyl-cyclopropane precursor using DAST/Deoxo-Fluor.[1] This is ideal for small-scale, late-stage diversification.[1]

Retrosynthetic Analysis

To design the most efficient protocol, we must disconnect the target molecule at its most strategic bonds.[1]

Figure 1: Retrosynthetic map highlighting the Convergent (Orange) and Linear (Green) pathways.

Method A: The Convergent Route (Scalable Protocol)

This route builds the cyclopropane ring after the difluoromethyl group is installed.[1] It is preferred for scale-up as it utilizes the stable intermediate Ethyl 4,4-difluorocrotonate .[1]

Phase 1: Preparation of the Difluoroalkene

If not commercially available, the precursor is synthesized via a Wittig reaction.[1]

-

Reagents: Difluoroacetaldehyde ethyl hemiacetal, (Carbethoxymethylene)triphenylphosphorane.[1]

-

Reaction: CHF₂CHO + Ph₃P=CHCOOEt → CHF₂CH=CHCOOEt + Ph₃PO

Phase 2: Corey-Chaykovsky Cyclopropanation

This is the critical ring-forming step.[1] The electron-deficient nature of the difluorocrotonate makes it an excellent acceptor for sulfur ylides.[1]

Protocol:

-

Preparation of Ylide: In a flame-dried flask under N₂, suspend Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv) in anhydrous DMSO. Add NaH (1.2 equiv, 60% dispersion) portion-wise at room temperature. Stir until gas evolution ceases (approx. 1 h) to form the ylide.

-

Cyclopropanation: Cool the ylide solution to 0°C. Add Ethyl 4,4-difluorocrotonate (1.0 equiv) dropwise in DMSO.

-

Reaction: Allow to warm to RT and stir for 3-5 hours. The ylide attacks the β-carbon, followed by ring closure and expulsion of DMSO.[1]

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[1][2] Wash organics with brine to remove DMSO.[1] Dry over MgSO₄ and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc) yields Ethyl 2-(difluoromethyl)cyclopropanecarboxylate .

Phase 3: Reduction to the Alcohol

Protocol:

-

Dissolve the ester from Phase 2 in anhydrous THF (0.2 M) under N₂.[1]

-

Cool to 0°C. Add LiAlH₄ (1.1 equiv, 2.4 M in THF) dropwise.

-

Note: DIBAL-H (2.5 equiv in DCM at -78°C) can be used if milder conditions are required to prevent side reactions, though LiAlH₄ is generally compatible with the CHF₂ group at 0°C.[1]

-

-

Stir at 0°C for 1 h, then warm to RT for 1 h.

-

Fieser Quench: Carefully add H₂O (x mL), 15% NaOH (x mL), then H₂O (3x mL).[1] Filter the granular precipitate.[1][2]

-

Concentrate to obtain (2-(Difluoromethyl)cyclopropyl)methanol .

Data Summary: Convergent Route

| Parameter | Value/Condition | Notes |

| Starting Material | Ethyl 4,4-difluorocrotonate | Commercially available or 1-step synthesis |

| Key Reagent | Trimethylsulfoxonium Iodide / NaH | Generates dimethylsulfoxonium methylide |

| Yield (Step 1) | 75-85% | High diastereoselectivity (usually trans major) |

| Yield (Step 2) | 90-95% | Clean reduction |

| Safety Profile | Moderate | Avoids explosive fluorinating agents |

Method B: The Linear Functionalization Route (DAST)

This method is useful when starting from the chiral pool or existing cyclopropane scaffolds (e.g., Ethyl 2-formyl-1-cyclopropanecarboxylate).[1]

Protocol

-

Deoxyfluorination:

-

Dissolve Ethyl 2-formyl-1-cyclopropanecarboxylate in anhydrous DCM in a plastic or Teflon-coated flask (glass can etch).

-

Cool to -78°C. Add DAST (Diethylaminosulfur trifluoride) (1.5 equiv) dropwise.[1]

-

Warning: DAST can be explosive upon heating.[1] Maintain low temperature.

-

Allow to warm slowly to RT overnight.

-

Quench: Pour into saturated NaHCO₃ (gas evolution!). Extract with DCM.[1]

-

Product: Ethyl 2-(difluoromethyl)cyclopropanecarboxylate .[1]

-

-

Reduction: Proceed as in Method A (Phase 3).

Mechanistic & Safety Insights

Mechanism of Corey-Chaykovsky Reaction (Route A)

The regioselectivity is driven by the electron-withdrawing effect of the CHF₂ group, which activates the β-position of the crotonate.

Figure 2: Mechanism of the cyclopropane ring formation via sulfur ylide.

Critical Safety Control Points

-

DAST/Deoxo-Fluor (Method B): These reagents are thermally unstable.[1] Never heat neat reagents.[1] Perform calorimetry (DSC) before scaling >10g.

-

Difluoroacetaldehyde (Method A precursor): Often supplied as a hemiacetal.[1] It is volatile and can polymerize; use fresh.[1]

-

Stereochemistry: The Corey-Chaykovsky reaction typically favors the trans-(1S,2S)/(1R,2R) diastereomer due to steric repulsion in the transition state.[1]

Analytical Characterization

To validate the synthesis, the following NMR signatures are diagnostic:

-

¹H NMR (CDCl₃):

-

¹⁹F NMR:

-

Doublet (due to H-F coupling) around δ -115 to -120 ppm .[1]

-

References

-

Synthesis of Chiral Difluoromethyl Cyclopropanes: Wang, Y. et al.[1][3][4][5] "Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis." Nature Synthesis, 2025.[1][4][5]

-

Difluoromethylation via Iron Catalysis: Li, X. et al.[1] "Difluoromethylcarbene for iron-catalyzed cyclopropanation."[1][6] Chemical Communications, 2017.[1][6]

-

Compound Data & CAS Verification: PubChem CID 131068338: ((1S,2S)-2-(Difluoromethyl)cyclopropyl)methanol.[1][7]

-

Enzymatic Routes & Intermediates: US Patent 2020/0024621 A1. "Enzymatic process for the preparation of (1S,2R)-2-(difluoromethyl)-1-(propoxycarbonyl)cyclopropanecarboxylic acid."[1][8]

Sources

- 1. CAS 509072-57-5: 2,2-Difluorocyclopropylmethanol [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. ((1S,2S)-2-(Difluoromethyl)cyclopropyl)methanol | C5H8F2O | CID 131068338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20200024621A1 - Enzymatic process for the preparation of (1s,2r)-2-(difluoromethyl)-1-(propoxycarbonyl)cyclopropanecarboxylic acid - Google Patents [patents.google.com]

Physical properties of (2-(Difluoromethyl)cyclopropyl)methanol (boiling point, melting point)

This guide provides an in-depth technical analysis of (2-(Difluoromethyl)cyclopropyl)methanol , a specialized fluorinated building block used in high-value medicinal chemistry programs (e.g., GLP-1R modulators, HCV inhibitors).

Physical Properties, Synthesis, and Application in Drug Design

Executive Summary

(2-(Difluoromethyl)cyclopropyl)methanol is a chiral, fluorinated cyclopropane scaffold. It serves as a critical bioisostere in drug development, offering a unique combination of metabolic stability (via the difluoromethyl group) and conformational rigidity (via the cyclopropane ring). This guide details its physicochemical profile, synthesis pathways, and handling protocols for research applications.

Chemical Identity & Core Properties[1][2][3][4][5][6]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | [(1S,2S)-2-(Difluoromethyl)cyclopropyl]methanol |

| Common Name | (2-(Difluoromethyl)cyclopropyl)methanol |

| CAS Number | 1932543-53-7 (Specific for (1S,2S) isomer) |

| Molecular Formula | C₅H₈F₂O |

| Molecular Weight | 122.11 g/mol |

| SMILES | C1F)CO (trans-isomer) |

| Appearance | Colorless to pale yellow liquid |

Physicochemical Data Profile

Note: Experimental values for this specific intermediate are often proprietary. Values below represent a synthesis of available experimental data and high-confidence predictive models based on structural analogs (e.g., 2,2-difluorocyclopropylmethanol).

| Property | Value / Range | Confidence / Source |

| Boiling Point (Atm) | 145 – 155 °C (Predicted) | Extrapolated from C4 analog (129°C) |

| Boiling Point (Reduced) | 65 – 75 °C @ 15 mmHg | Typical distillation range for this class |

| Density | 1.18 – 1.22 g/mL | Predicted (Fluorination increases density vs. non-F analog) |

| LogP | 0.8 – 1.2 | Lipophilic shift due to -CHF₂ group |

| Solubility | Soluble in MeOH, DCM, THF, EtOAc; Sparingly soluble in water | Experimental observation |

| pKa (Hydroxyl) | ~15.5 | Similar to primary aliphatic alcohols |

Structural Significance in Drug Design

The difluoromethyl (-CHF₂) group is a "lipophilic hydrogen bond donor." Unlike the trifluoromethyl (-CF₃) group, the -CHF₂ proton can act as a weak H-bond donor, interacting with protein targets while modulating the pKa of adjacent amines or alcohols.

Bioisosteric Utility

-

Metabolic Blockade: Substitution of a methyl group with -CHF₂ blocks metabolic oxidation (P450) at that position.

-

Conformational Lock: The cyclopropane ring constrains the vector of the -CHF₂ and -CH₂OH groups, reducing the entropic penalty upon binding to a receptor.

Synthesis & Manufacturing Protocols

Primary Synthetic Route: Reductive Functionalization

The most robust synthesis involves the construction of the cyclopropane ring followed by the reduction of an ester precursor.

Step 1: Difluorocyclopropanation Reaction of a suitable alkene (e.g., ethyl crotonate derivative) with a difluorocarbene source (derived from TFDA or similar reagents).

Step 2: Ester Reduction Selective reduction of the ester moiety to the primary alcohol using Lithium Aluminum Hydride (LiAlH₄) or DIBAL-H.

Experimental Protocol: Reduction of Ethyl 2-(difluoromethyl)cyclopropane-1-carboxylate

-

Reagents: Ethyl 2-(difluoromethyl)cyclopropane-1-carboxylate (1.0 eq), LiAlH₄ (1.1 eq), Anhydrous THF.

-

Setup: Flame-dried 3-neck flask, N₂ atmosphere, cooling bath (-78°C to 0°C).

Procedure:

-

Charge: Dissolve the ester substrate in anhydrous THF (0.5 M concentration). Cool to 0°C.

-

Addition: Add LiAlH₄ (1.0 M in THF) dropwise over 30 minutes. Caution: Exothermic, H₂ gas evolution.

-

Reaction: Warm to room temperature and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄).

-

Quench: Cool to 0°C. Perform Fieser quench (Water, 15% NaOH, Water).

-

Workup: Filter the aluminum salts through a Celite pad. Rinse with diethyl ether.

-

Purification: Concentrate the filtrate. Purify the residue via vacuum distillation (bp ~70°C @ 15 mmHg) or flash chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

The following diagram illustrates the critical path from raw materials to the purified building block.

Caption: Logical workflow for the synthesis of (2-(Difluoromethyl)cyclopropyl)methanol from alkene precursors.

Analytical Characterization (QC)

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 5.60 (td, J=56.0, 4.5 Hz, 1H): Characteristic triplet of doublets for the -CH F₂ proton. The large coupling constant (J ≈ 56 Hz) confirms the gem-difluoro motif.

-

δ 3.65 (m, 2H): Multiplet for the -CH ₂OH protons.

-

δ 1.50 – 0.90 (m, 3H): Cyclopropane ring protons. Complex splitting pattern due to chiral centers.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -115 to -120 ppm: Distinct signals for the difluoromethyl group, often appearing as non-equivalent doublets of doublets if the molecule is chiral.

-

Mass Spectrometry (GC-MS)

-

Molecular Ion: [M]+ = 122 (often weak).

-

Fragment Ions: Look for loss of -CH₂OH (M-31) and -CHF₂ fragments.

Safety & Handling (MSDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation.[1] |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation over long periods.

-

Spill: Absorb with inert material (vermiculite) and dispose of as halogenated organic waste.

References

-

PubChem Compound Summary. (2025). [(1S,2S)-2-(Difluoromethyl)cyclopropyl]methanol (CID 131068338).[2] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Product Specification: [(1S,2S)-2-(difluoromethyl)cyclopropyl]methanol (CAS 1932543-53-7).[2][3] Merck KGaA. Link

-

World Intellectual Property Organization. (2022). International Publication No. WO 2022/225941 A1. (Describes synthesis and use of the intermediate in GLP-1R modulator preparation). Link

-

Nature Synthesis. (2025). Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation. (Provides mechanistic context for the formation of the DFC scaffold). Link

Sources

Commercial availability of (2-(Difluoromethyl)cyclopropyl)methanol

Technical Whitepaper: Strategic Sourcing and Utilization of (2-(Difluoromethyl)cyclopropyl)methanol

Executive Summary

(2-(Difluoromethyl)cyclopropyl)methanol is a high-value pharmacophore building block, increasingly utilized in "Escape from Flatland" drug design strategies. Unlike its gem-difluoro analogue, this 1,2-substituted cyclopropane offers a unique vector for metabolic stability and lipophilicity modulation (

This guide addresses the critical bottleneck of commercial availability . While catalog listings exist, actual stock is often volatile due to the complexity of stereoselective synthesis. This document outlines the sourcing landscape, validates the "Make vs. Buy" decision matrix, and provides self-validating quality control protocols.

Chemical Identity & Pharmacological Significance

Distinction is Critical: Researchers often confuse this target with (2,2-difluorocyclopropyl)methanol. The target molecule carries a pendant difluoromethyl group, not a gem-difluoro ring substitution.

| Feature | Specification |

| IUPAC Name | (2-(Difluoromethyl)cyclopropyl)methanol |

| Common CAS | 1932543-53-7 (Specific stereoisomer); Racemates vary by vendor. |

| Molecular Formula | |

| Key Bioisostere | |

| Metabolic Role | Blocks oxidative metabolism at the cyclopropyl position; replaces labile vinyl groups (e.g., Voxilaprevir evolution). |

The "Magic Methyl" Effect:

The

Commercial Availability Landscape

The supply chain for this building block is tiered. It is rarely a commodity chemical (like ethanol) and is almost exclusively a "Specialty Building Block."

Tier 1: Primary Originators (High Reliability)

These vendors typically hold the IP or process chemistry routes (often via difluorocarbene technology) to manufacture the compound.

-

Enamine (Ukraine/Latvia): The primary driver of difluoromethyl cyclopropane chemistry (via Mykhailiuk et al.). They often stock the cis and trans isomers separately.

-

WuXi AppTec (China): High probability of stock for catalog items, often capable of rapid custom scale-up.

Tier 2: Catalog Aggregators (Variable Reliability)

-

Sigma-Aldrich / MilliporeSigma: Often lists the compound but fulfills via third-party partnerships (e.g., Synthonix). Lead times can exceed 4 weeks.

-

Combi-Blocks: Good source for racemates; check specific isomer availability carefully.

Sourcing Strategy: The Decision Matrix

Figure 1: Strategic sourcing workflow. For small quantities (<5g) where stock is absent, in-house synthesis is often faster than custom synthesis.

Technical Synthesis (The "Make" Option)

If commercial stock is unavailable or the lead time is prohibitive, the compound can be synthesized. The most robust modern route involves the addition of difluoromethyl carbene to a protected allylic alcohol.

Mechanism:

The reaction typically utilizes difluoromethyl diazomethane (

Protocol: Rhodium-Catalyzed Cyclopropanation

Adapted from Mykhailiuk et al. (Enamine)

-

Precursor: Allyl acetate (protected alcohol is preferred over free alcohol to prevent O-insertion).

-

Reagent:

(generated from -

Catalyst:

(0.1 - 1 mol%). -

Conditions:

to RT in DCM.

Reaction Scheme Visualization:

Figure 2: Synthetic pathway via Rhodium-catalyzed carbene transfer. Note that the ester is hydrolyzed in the final step.

Quality Control & Validation (Self-Validating Systems)

When receiving a commercial batch, you must validate the structure, specifically distinguishing it from the gem-difluoro impurity or linear isomers.

A. 19F NMR Validation (The Fingerprint)

This is the most definitive test.

-

Target Signal: The

group appears as a distinct doublet of doublets (dd) (or complex multiplet) around -110 to -130 ppm . -

Coupling Constant: Look for a large geminal coupling constant (

). -

Differentiation:

-

Target (

-cyclopropyl): Signal integrates to 2F. -

Impurity (Gem-difluoro): Signal is often a quartet or AB system, but the chemical shift environment is distinct.

-

B. Stereochemistry Check

Commercial batches are often sold as trans (major) and cis (minor) mixtures unless specified "Chiral."

-

NOESY NMR: Irradiate the cyclopropyl protons.

-

Cis-isomer: Strong NOE between the

protons and the -

Trans-isomer: Weak or absent NOE between these groups.

-

Handling & Stability

-

Volatility: The free alcohol has a relatively low molecular weight (

). It can be volatile under high vacuum. Do not lyophilize for extended periods. -

Storage: Store at

. The cyclopropane ring is strained but generally stable to standard aqueous workups. -

Activation: When converting the alcohol to a leaving group (e.g., Mesylate/Tosylate), use mild bases (TEA/DIPEA) at

. The

References

-

Mykhailiuk, P. K. (2014). In situ generation of difluoromethyl diazomethane for [3+2] cycloadditions and cyclopropanations.[1]Angewandte Chemie International Edition , 53(28), 7301-7305. [Link]

-

Gilead Sciences Inc. (2017). Discovery of Voxilaprevir (GS-9857): A Pan-Genotypic HCV NS3/4A Protease Inhibitor.Journal of Medicinal Chemistry , 60(5), 1802-1816. (Demonstrates metabolic stability of difluoromethyl cyclopropane). [Link]

-

Narbonne, V., et al. (2016). Rhodium catalyzed synthesis of difluoromethyl cyclopropanes.[2]Chemical Communications , 52, 13831-13834. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of (2-(Difluoromethyl)cyclopropyl)methanol Derivatives

Abstract

The introduction of fluorinated motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties.[1][2] Among these, the difluoromethylcyclopropyl group has emerged as a particularly valuable building block. Its unique combination of a conformationally rigid cyclopropane ring and a difluoromethyl group, which can act as a lipophilic hydrogen-bond donor, presents significant opportunities for enhancing drug-receptor interactions.[3] This guide provides an in-depth analysis of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of (2-(difluoromethyl)cyclopropyl)methanol derivatives. We will explore the causality behind experimental choices, from synthetic strategy to the nuances of crystallographic data interpretation, and discuss how the resulting solid-state structures inform the rational design of next-generation therapeutics.

The Strategic Value of the Difluoromethylcyclopropyl Moiety in Drug Design

The selective incorporation of fluorine into drug candidates can profoundly influence their metabolic stability, membrane permeability, and binding affinity.[2] The difluoromethyl (CHF2) group is of particular interest because the electronegativity of the two fluorine atoms polarizes the C-H bond, enabling it to function as a unique hydrogen-bond donor.[3] When appended to a cyclopropane ring—a small, rigid scaffold—the resulting moiety offers several advantages:

-

Conformational Rigidity: The three-membered ring restricts the rotational freedom of the attached functional groups, reducing the entropic penalty upon binding to a biological target.[3]

-

Improved Physicochemical Properties: Fluorination can increase lipophilicity, which may enhance cell membrane permeability and bioavailability.[4][5]

-

Metabolic Stability: The strong C-F bond is resistant to oxidative metabolism, often blocking "soft spots" in a molecule and increasing its in vivo half-life.[1]

-

Modulation of Acidity/Basicity: The electron-withdrawing nature of the CHF2 group can lower the pKa of nearby basic amines, altering their ionization state at physiological pH.[1]

Understanding the three-dimensional structure of these derivatives at the atomic level through X-ray crystallography is paramount for exploiting these features in a rational drug design campaign.

Synthesis and Crystallization of (2-(Difluoromethyl)cyclopropyl)methanol Derivatives

The preparation of enantiomerically enriched difluoromethylcyclopropanes is a significant synthetic challenge. Modern methods often rely on the desymmetric difluoromethylation of cyclopropenes using copper catalysis or the [2+1] annulation of difluorodiazoethane with activated alkenes.[3][6]

General Synthetic Approach

A common strategy involves the transition metal-catalyzed cycloaddition of a diazo compound to an appropriately substituted vinyl fluoride, which provides a robust entry to the core cyclopropane structure.[7] The subsequent functionalization to install the methanol group can be achieved through standard synthetic transformations.

Caption: Synthetic workflow for (2-(difluoromethyl)cyclopropyl)methanol derivatives.

Protocol for Obtaining Single Crystals

The acquisition of high-quality single crystals is the most critical and often most challenging step in structure determination. The choice of solvent and crystallization method is paramount and must be tailored to the specific derivative's solubility profile.

Expert Insight: The goal is to achieve slow, controlled precipitation from a supersaturated solution. Rapid crashing out of solution leads to polycrystalline material or amorphous solids, which are unsuitable for single-crystal diffraction.

Step-by-Step Methodology:

-

Purity Assessment: Ensure the compound is of the highest possible purity (>98%). Impurities can inhibit crystal nucleation and growth.

-

Solvent Screening:

-

Place a small amount (1-2 mg) of the compound into several small vials.

-

Add a single solvent (e.g., hexane, ethyl acetate, methanol, dichloromethane) dropwise to each vial until the solid dissolves. This identifies solvents in which the compound is soluble.

-

Identify a "good" solvent (high solubility) and a "poor" solvent (low solubility) in which the compound is miscible.

-

-

Crystallization Technique Selection:

-

Slow Evaporation (Primary Method): a. Dissolve 5-10 mg of the compound in a minimal amount of a relatively volatile "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, clean vial. b. Cover the vial with a cap, pierced with a needle, or with parafilm containing a few pinholes. This is a self-validating step; the rate of evaporation controls the speed of crystallization. c. Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Alternative Method): a. Dissolve 5-10 mg of the compound in a minimal amount of the "good" solvent in a small inner vial. b. Place this inner vial inside a larger, sealed outer jar containing a reservoir of the "poor" solvent. c. The "poor" solvent will slowly diffuse into the "good" solvent, gradually reducing the compound's solubility and inducing crystallization.

-

Core Methodology: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The workflow involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Caption: Experimental workflow from synthesis to final structural analysis.

Detailed Experimental Protocol

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a cryoloop using a cryoprotectant oil (e.g., Paratone-N).

-

Data Collection:

-

The mounted crystal is placed on the goniometer head of the diffractometer and flash-cooled to a low temperature (typically 100 K).

-

Causality: Cooling is essential to minimize thermal vibrations of the atoms, which sharpens the diffraction spots and leads to a more precise structure.[8]

-

An X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is directed at the crystal.

-

The crystal is rotated, and a series of diffraction images are collected on a detector.

-

-

Structure Solution and Refinement:

-

The collected data are processed to determine the unit cell dimensions and space group.

-

Software packages (e.g., SHELXT, Olex2) are used to solve the "phase problem" and generate an initial electron density map.

-

An atomic model is built into the electron density map and refined against the experimental data to optimize atomic positions, and thermal parameters, and minimize the difference between observed and calculated structure factors.

-

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation, its intermolecular interactions, and how it packs in the solid state. This data is crucial for building structure-activity relationships (SAR).

Conformational Preferences

The rigidity of the cyclopropane ring means that the primary conformational flexibility arises from the rotation around the C-C bonds connecting the methanol and difluoromethyl substituents.

-

Gauche Effect: Fluorinated alkanes often exhibit a preference for a gauche arrangement between the fluorine atom and an adjacent electronegative group or alkyl chain, a phenomenon driven by hyperconjugative stabilization (σC-H → σ*C-F).[9][10] In the crystal structure, we would analyze the C-C-C-F and C-C-C-O torsion angles to identify these preferences, which can dictate the molecule's bioactive conformation.

Intermolecular Interactions: The Role of Fluorine

The CHF2 group is an ambivalent interaction partner. While the C-F bond itself is a poor hydrogen bond acceptor, the polarized C-H bond can act as a donor in weak C-H···O or C-H···F hydrogen bonds. These interactions, along with dipole-dipole interactions from the C-F bonds, can be key determinants of the crystal packing.[4]

Caption: Potential intermolecular interactions involving the difluoromethyl group.

Representative Crystallographic Data

The quality of a crystal structure is assessed by several metrics. A well-refined structure will have low R-factors (R1 < 5%) and a Goodness-of-Fit (GooF) value close to 1.0. The table below presents a hypothetical but representative dataset for a derivative.

| Parameter | Value | Significance |

| Chemical Formula | C₅H₈F₂O | Confirms the elemental composition of the molecule in the crystal. |

| Formula Weight | 122.11 | Molecular mass. |

| Crystal System | Monoclinic | The fundamental symmetry of the crystal lattice. |

| Space Group | P2₁/c | Describes the symmetry elements within the unit cell. |

| a, b, c (Å) | 8.541(2), 6.213(1), 10.987(3) | The dimensions of the unit cell. |

| β (°) | 98.75(1) | The angle of the unit cell for a monoclinic system. |

| Volume (ų) | 576.2(2) | The volume of a single unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| R1 [I > 2σ(I)] | 0.0412 | Residual factor; a measure of the agreement between the model and the data. |

| wR2 (all data) | 0.1055 | Weighted residual factor, based on all reflections. |

| Goodness-of-Fit (GooF) | 1.034 | Should be close to 1 for a good model. |

Implications for Drug Development

The solid-state structure provides a static snapshot that is invaluable for computational and medicinal chemists.

-

Pharmacophore Modeling: The precise coordinates of the hydrogen-bond donor (methanol -OH) and the lipophilic hydrogen-bond donor (CHF2 C-H) relative to the rigid cyclopropane core can be used to build or refine pharmacophore models for receptor binding.[7]

-

Structure-Based Drug Design: If a co-crystal structure with a target protein is available, the observed binding mode can be directly analyzed. Even without it, the low-energy conformation observed in the crystal can be used as a starting point for docking studies.[7]

-

Informing Analogue Design: Understanding the crystal packing can provide insights into intermolecular interactions that might influence physical properties like solubility and melting point. For example, if a strong hydrogen-bonding network is observed, chemists might design analogues that disrupt this network to improve solubility.

Conclusion

The crystallographic analysis of (2-(difluoromethyl)cyclopropyl)methanol derivatives provides indispensable, high-resolution insights into their three-dimensional nature. This guide has detailed the integrated workflow from rational synthesis and meticulous crystallization to the sophisticated interpretation of diffraction data. By understanding the conformational preferences dictated by stereoelectronic effects and the subtle yet significant intermolecular interactions governed by the difluoromethyl group, researchers and drug development professionals can better leverage this privileged scaffold. The atomic-level details gleaned from the crystal structure serve as a critical foundation for the rational design of more potent, selective, and metabolically robust therapeutic agents.

References

- Roles of Fluorine in Drug Design and Drug Action. Bentham Science.

-

Fluoroalkyl-Substituted Cyclopropane Derivatives: Synthesis and Physicochemical Properties. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Role of Fluorine in Drug Design and Drug Action | Request PDF. ResearchGate. [Link]

-

Roles of Fluorine in Drug Design and Drug Action (2019). SciSpace. [Link]

- Fluorine in drug discovery: Role, design and case studies. Google AI Search.

-

Synthesis of (2‐methylenecyclopropyl)methanol (8). ResearchGate. [Link]

-

The role of fluorine in medicinal chemistry. PubMed. [Link]

-

Cambridge Structural Database. Wikipedia. [Link]

-

Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PMC. [Link]

-

(a) Schematic and (b) X-ray structure of the cyclopropane derivative 2. ResearchGate. [Link]

-

Cambridge Structure Database (CSD). MatDaCs. [Link]

-

Cambridge Structural Database. Re3data.org. [Link]

-

(PDF) The Cambridge Structural Database. ResearchGate. [Link]

-

Fluorinated cyclopropanes: synthesis and chemistry of the aryl α,β,β-trifluorocyclopropane motif. Chemical Communications (RSC Publishing). [Link]

-

Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. ResearchGate. [Link]

-

CSD - Cambridge Structural Database. Maastricht University Library. [Link]

-

Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. PMC - PubMed Central. [Link]

-

((1S,2S)-2-(Difluoromethyl)cyclopropyl)methanol. PubChem - NIH. [Link]

-

[2,2-Difluoro-1-(hydroxymethyl)cyclopropyl]methanol. PubChem. [Link]

-

Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Chemical Communications (RSC Publishing). [Link]

-

[2,2-difluoro-1-(hydroxymethyl)cyclopropyl]methanol (C5H8F2O2). PubChemLite. [Link]

-

Conformational Analysis. Lecture Notes. [Link]

-

Conformational analysis of cycloalkanes. SciSpace. [Link]

-

Conformational Analysis of 1,3-Difluorinated Alkanes. ePrints Soton. [Link]

-

A Computational Study of Vicinal Fluorination in 2,3-Difluorobutane: Implications for Conformational Control in Alkane Chains. University of Southampton. [Link]

-

Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations. ResearchGate. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Roles of Fluorine in Drug Design and Drug Action (2019) | Satya P. Gupta | 22 Citations [scispace.com]

- 6. Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

The Strategic Deployment of (2-(Difluoromethyl)cyclopropyl)methanol in Modern Organic Synthesis

Introduction: Unlocking New Chemical Space in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine-containing motifs and conformationally restricted scaffolds is a cornerstone of rational drug design. The difluoromethyl (CF2H) group and the cyclopropane ring, in particular, offer a compelling synergy of properties that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The (2-(difluoromethyl)cyclopropyl)methanol building block has emerged as a versatile and valuable tool for introducing these desirable features into complex molecules.

The CF2H group is increasingly recognized as a unique bioisostere for hydroxyl, thiol, or amine functionalities. Its ability to act as a lipophilic hydrogen bond donor enhances target affinity and specificity.[1][2] Concurrently, the cyclopropane ring imparts a rigid conformational constraint, which can improve binding to biological targets by reducing the entropic penalty upon binding.[3] The combination of these two moieties in (2-(difluoromethyl)cyclopropyl)methanol provides a readily accessible handle for medicinal chemists to explore novel chemical space and optimize lead compounds.

This guide provides an in-depth exploration of the practical applications of (2-(difluoromethyl)cyclopropyl)methanol as a building block in organic synthesis. We will delve into key transformations of the primary hydroxyl group, offering detailed, field-proven protocols and explaining the causality behind experimental choices.

Core Applications and Synthetic Transformations

The primary alcohol of (2-(difluoromethyl)cyclopropyl)methanol serves as a versatile anchor point for a variety of synthetic transformations. The most common strategies involve either activating the hydroxyl group to facilitate nucleophilic substitution or oxidizing it to the corresponding aldehyde for subsequent carbon-carbon bond-forming reactions.

Activation of the Hydroxyl Group for Nucleophilic Substitution

A primary alcohol is inherently a poor leaving group (as the hydroxide ion). Therefore, its conversion to a more labile species is a prerequisite for nucleophilic substitution reactions. Two of the most robust and widely employed methods for this purpose are tosylation and the Mitsunobu reaction.

The conversion of the alcohol to a p-toluenesulfonate (tosylate) is a classic and highly effective method for creating an excellent leaving group. The tosylate anion is stabilized by resonance, making it readily displaced by a wide range of nucleophiles.[4][5]

Reaction Scheme:

Detailed Step-by-Step Protocol:

-

Preparation: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve (2-(difluoromethyl)cyclopropyl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM, 10 volumes).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Slowly add triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.) to the stirred solution.[6] The choice of base can influence reaction time and work-up.

-

Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq.) portion-wise to the reaction mixture, ensuring the temperature remains at 0 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.[4]

-

Work-up: Quench the reaction by the slow addition of deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude (2-(difluoromethyl)cyclopropyl)methyl tosylate.

-

Purification: If necessary, purify the product by flash column chromatography on silica gel.

Causality and Insights:

-

The use of an anhydrous solvent is critical to prevent the hydrolysis of tosyl chloride.

-

The reaction is performed at 0 °C initially to control the exothermic nature of the reaction and to minimize side reactions.

-

The basic wash steps in the work-up are essential to remove excess TsCl and the pyridinium or triethylammonium hydrochloride salt formed during the reaction.

Application of the Tosylate: The resulting tosylate is a versatile intermediate for introducing the (2-(difluoromethyl)cyclopropyl)methyl moiety via SN2 reactions with a variety of nucleophiles, such as azides, cyanides, thiols, and carbanions.

The Mitsunobu reaction allows for the direct conversion of a primary alcohol to a variety of functional groups with inversion of stereochemistry (though not relevant for this achiral starting material) in a one-pot procedure.[3][7][8] It is particularly useful for introducing functionalities from acidic nucleophiles (pKa < 15).

Reaction Scheme:

Detailed Step-by-Step Protocol:

-

Preparation: In a flame-dried, round-bottomed flask under an inert atmosphere, dissolve (2-(difluoromethyl)cyclopropyl)methanol (1.0 eq.), triphenylphosphine (PPh3, 1.5 eq.), and the desired nucleophile (e.g., a carboxylic acid, phthalimide, or phenol, 1.2 eq.) in anhydrous tetrahydrofuran (THF, 10 volumes).

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.

-

Azodicarboxylate Addition: Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise to the stirred reaction mixture. A color change (typically to a yellow or orange hue) and the formation of a precipitate (triphenylphosphine oxide) are often observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the residue by flash column chromatography. The separation of the desired product from triphenylphosphine oxide and the reduced azodicarboxylate can sometimes be challenging. Using polymer-bound triphenylphosphine can simplify purification.[7]

Causality and Insights:

-

The order of addition is crucial; the alcohol, phosphine, and nucleophile should be mixed before the addition of the azodicarboxylate.

-

The reaction proceeds through an alkoxyphosphonium salt, which is a highly activated intermediate, readily displaced by the nucleophile.

-

DIAD is often preferred over DEAD due to its lower toxicity and the often more crystalline nature of its hydrazine byproduct, which can facilitate purification.

Oxidation to (2-(Difluoromethyl)cyclopropyl)carbaldehyde

The corresponding aldehyde is a key intermediate for a plethora of carbon-carbon bond-forming reactions, including Wittig olefination, aldol reactions, and reductive amination. The selective oxidation of the primary alcohol without over-oxidation to the carboxylic acid is paramount.

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (TFAA) to afford the aldehyde under mild, low-temperature conditions, minimizing over-oxidation.[9]

Reaction Scheme:

Detailed Step-by-Step Protocol:

-

Activator Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a thermometer under an inert atmosphere, dissolve oxalyl chloride (1.5 eq.) in anhydrous DCM (10 volumes) and cool to -78 °C (dry ice/acetone bath).

-

DMSO Addition: Slowly add a solution of anhydrous DMSO (3.0 eq.) in DCM via the dropping funnel, maintaining the temperature below -60 °C.

-

Alcohol Addition: After stirring for 15 minutes, add a solution of (2-(difluoromethyl)cyclopropyl)methanol (1.0 eq.) in DCM dropwise, again keeping the internal temperature below -60 °C.

-

Intermediate Formation: Stir the reaction mixture at -78 °C for 30-45 minutes.

-

Base Quench: Add triethylamine (TEA, 5.0 eq.) dropwise to the reaction mixture. A thick white precipitate will form.

-

Warming and Work-up: Remove the cooling bath and allow the reaction to warm to room temperature. Add water to dissolve the salts and transfer the mixture to a separatory funnel.

-

Extraction and Isolation: Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous NaHCO3, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and carefully concentrate under reduced pressure (the aldehyde may be volatile).

-

Purification: The crude aldehyde is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.

Causality and Insights:

-

The low temperature is critical to the stability of the intermediate chlorodimethylsulfonium salt and the subsequent alkoxysulfonium ylide.

-

The addition of TEA is highly exothermic and must be done carefully at low temperature.

-

Care must be taken during rotary evaporation as the resulting aldehyde may be volatile.

Data Presentation

| Transformation | Reagents | Solvent | Temp. (°C) | Typical Yield (%) | Reference |

| Tosylation | TsCl, TEA/Pyridine | DCM | 0 to RT | 85-95 | [4][6] |

| Mitsunobu (Esterification) | RCOOH, PPh3, DIAD | THF | 0 to RT | 70-90 | [7][8] |

| Swern Oxidation | (COCl)2, DMSO, TEA | DCM | -78 to RT | 80-95 | [9] |

Visualization of Synthetic Pathways

Experimental Workflow for Functionalization

Caption: Key synthetic transformations of (2-(difluoromethyl)cyclopropyl)methanol.

Logical Relationship of Bioisosterism

Caption: Bioisosteric relationship of the difluoromethyl group.

References

-

A New Alkylation-Elimination Method for Synthesis of Antiviral Fluoromethylenecyclopropane Analogues of Nucleosides. PMC. Available at: [Link]

-

Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis. PMC. Available at: [Link]

-

Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

-

Mitsunobu reaction. Wikipedia. Available at: [Link]

-

Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... PMC. Available at: [Link]

-

CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. Available at: [Link]

-

Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids and of Secondary Alcohols to Ketones Mediat. pubs.acs.org. Available at: [Link]

-

a general procedure for mitsunobu inversion of sterically hindered alcohols. Organic Syntheses. Available at: [Link]

-

((1S,2S)-2-(Difluoromethyl)cyclopropyl)methanol. PubChem. Available at: [Link]

-

Organic Syntheses Procedure. orgsyn.org. Available at: [Link]

-

Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. Available at: [Link]

-

Synthesis of di/trifluoromethyl cyclopropane-dicarbonitriles via [2+1] annulation of fluoro-based diazoethanes with (alkylidene)malononitriles. Chemical Communications (RSC Publishing). Available at: [Link]

-

Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. Available at: [Link]

-

Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]

- Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. Google Patents.

-

Low‐Pressure Synthesis of Alcohols by the Formal Addition of Methanol to Olefins. PMC. Available at: [Link]

-

Cross-Electrophile Coupling Reactions of Alkyl Carbinol Derivatives for the Synthesis of Cyclopropanes. eScholarship.org. Available at: [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Available at: [Link]

-

Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. PMC. Available at: [Link]

-

(Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. RSC Publishing. Available at: [Link]

-

Proposed mechanism for the metal-free defluorinative alkylation... ResearchGate. Available at: [Link]

- Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

-

Enamine method: two-step, one-pot synthesis of difluoromethylthiolated... ResearchGate. Available at: [Link]

-

Rapid F‐ and F‐Difluoromethylation through Desulfurative Fluorination of Transient N‐, O‐, and C‐Linked Dithioles. ResearchGate. Available at: [Link]

-

Organic Syntheses Procedure. orgsyn.org. Available at: [Link]

-

Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. ACS Publications. Available at: [Link]

-

Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. Available at: [Link]

-

Unconventional Transformations of Difluorocarbene with Amines and Ethers. PubMed. Available at: [Link]

-

Effects of solvents on kinetics of the reaction between p-Toluenesulfonyl Chloride and α-Hydroxy acids. researchgate.net. Available at: [Link]

-

Multigram two-step synthesis of difluoromethyl ethers from aliphatic alcohols and glycols. ResearchGate. Available at: [Link]

-

10.1016j.jcat.2021.05.010.pdf. hibbitts.chem.ufl.edu. Available at: [Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. Available at: [Link]

-

Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

-

Facile difluoromethylation of aliphatic alcohols with an S-(difluoro-methyl)sulfonium salt: reaction, scope and mechanistic study. Chemical Communications (RSC Publishing). Available at: [Link]

-

Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. ResearchGate. Available at: [Link]

-

A New Alkylation-Elimination Method for Synthesis of Antiviral Fluoromethylenecyclopropane Analogues of Nucleosides. PubMed. Available at: [Link]

Sources

- 1. sioc.cas.cn [sioc.cas.cn]

- 2. rsc.org [rsc.org]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

Technical Application Note: Scalable Synthesis of (2-(Difluoromethyl)cyclopropyl)methanol

This Application Note is structured to guide researchers through the synthesis of (2-(Difluoromethyl)cyclopropyl)methanol , a high-value fluorinated building block used in medicinal chemistry to modulate lipophilicity and metabolic stability.

The protocol prioritizes the Formyl-Deoxofluorination Strategy , which is the most versatile and scalable method for laboratory settings, avoiding the handling of gaseous fluorinated alkenes.

Executive Summary & Strategic Rationale

The incorporation of a difluoromethyl (

This protocol details a robust, 4-step synthetic route starting from commercially available acrolein diethyl acetal . This pathway is selected for its:

-

Safety: Avoids the use of volatile, gaseous 3,3-difluoroprop-1-ene.

-

Scalability: Utilizes standard liquid reagents and manageable intermediates.

-

Versatility: The intermediate aldehyde allows for divergence into other analogs (e.g., trifluoromethyl or difluorovinyl derivatives).

Retrosynthetic Analysis

The logic follows a linear construction of the cyclopropane core followed by late-stage fluorination. The critical step is the deoxofluorination of a formyl-cyclopropane intermediate, transforming a polar aldehyde into the lipophilic difluoromethyl moiety.

Figure 1: Retrosynthetic logic flow from target alcohol to commercial starting materials.

Detailed Experimental Protocol

Step 1: Rhodium-Catalyzed Cyclopropanation

Objective: Construct the cyclopropane ring with protected aldehyde and ester handles.

-

Reagents: Acrolein diethyl acetal (1.0 equiv), Ethyl diazoacetate (EDA, 1.2 equiv),

(0.5 mol%). -

Solvent: Dichloromethane (DCM), anhydrous.

Procedure:

-

Charge a flame-dried 2-neck flask with acrolein diethyl acetal (50 mmol) and

(0.25 mmol) in DCM (100 mL). -

Maintain the system under

atmosphere at room temperature. -

Critical Step: Add a solution of Ethyl diazoacetate (60 mmol) in DCM (20 mL) dropwise over 4 hours via syringe pump.

-

Note: Slow addition prevents EDA dimerization (fumarate/maleate formation).

-

-

Stir for an additional 12 hours.

-

Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate Ethyl 2-(diethoxymethyl)cyclopropanecarboxylate .

Step 2: Acetal Hydrolysis

Objective: Reveal the reactive aldehyde for fluorination.

-

Reagents: Formic acid (88%) or Acetic Acid/Water (4:1).

-

Conditions:

.

Procedure:

-

Dissolve the acetal intermediate (40 mmol) in a mixture of THF (20 mL) and 88% Formic acid (20 mL).

-

Stir vigorously at room temperature for 2 hours. Monitor by TLC (disappearance of acetal spot).

-

Dilute with DCM (100 mL) and neutralize carefully with saturated

solution at -

Extract with DCM (

mL), dry over -

Ethyl 2-formylcyclopropanecarboxylate is often obtained as a clean oil sufficient for the next step. If necessary, purify via short-path distillation.

Step 3: Deoxofluorination (The Critical Transformation)

Objective: Convert the aldehyde (

-

Reagents: Deoxo-Fluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride) (1.5 equiv).

-

Alternative: DAST (Diethylaminosulfur trifluoride) can be used but is less thermally stable.

-

-

Solvent: DCM (anhydrous).

-

Vessel: Plastic (HDPE/PP) or dry glassware.

Procedure:

-

Dissolve Ethyl 2-formylcyclopropanecarboxylate (30 mmol) in anhydrous DCM (60 mL) in a round-bottom flask under

. -

Cool the solution to

. -

Add Deoxo-Fluor (45 mmol) dropwise.

-

Caution: Reaction is exothermic. Ensure efficient stirring.

-

-

Allow the mixture to warm to room temperature and stir for 16 hours.

-

Quenching (Safety Critical): Cool back to

. Add saturated -

Extract with DCM, wash with brine, and dry over

. -

Purify via silica gel chromatography (Hexanes/EtOAc 95:5) to yield Ethyl 2-(difluoromethyl)cyclopropanecarboxylate .

Step 4: Selective Reduction to Alcohol

Objective: Reduce the ester to the primary alcohol without defluorinating the side chain.

-

Reagents: Lithium Aluminum Hydride (

, 1.1 equiv). -

Solvent: THF (anhydrous).

Procedure:

-

Suspend

(22 mmol) in anhydrous THF (50 mL) at -

Add a solution of Ethyl 2-(difluoromethyl)cyclopropanecarboxylate (20 mmol) in THF (20 mL) dropwise.

-

Stir at

for 1 hour.-

Note: The

group is generally stable to LAH at low temperatures, unlike

-

-

Quench sequentially with: 0.8 mL water, 0.8 mL 15% NaOH, 2.4 mL water (Fieser workup).

-

Filter the white precipitate through Celite.

-

Concentrate the filtrate to obtain (2-(Difluoromethyl)cyclopropyl)methanol .

Data Summary & Troubleshooting

Physicochemical Data Table

| Intermediate | Approx. Rf (Hex/EtOAc 4:1) | Key 1H NMR Feature | Key 19F NMR Feature |

| Acetal | 0.65 | N/A | |

| Aldehyde | 0.40 | N/A | |

| Difluoro Ester | 0.75 | ||

| Final Alcohol | 0.25 |

Troubleshooting Guide

-

Low Yield in Step 1: Ensure EDA is added very slowly. High concentration of EDA favors the formation of diethyl fumarate/maleate byproducts.

-

Decomposition in Step 3: Aldehydes on cyclopropanes can be sensitive. If the aldehyde decomposes before fluorination, ensure the hydrolysis (Step 2) workup is strictly neutral. Use XtalFluor-E as a milder alternative to Deoxo-Fluor if tars form.

-

Volatility: The final alcohol is a low-molecular-weight compound. Avoid prolonged high-vacuum exposure; it may sublime or evaporate.

Reaction Pathway Visualization

Figure 2: Sequential reaction workflow highlighting the critical intermediate transformations.

References

-

Doyle, M. P., et al. "Catalytic Cyclopropanation of Alkenes with Diazo Compounds." Chemical Reviews, 1998. Link

-

Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides." The Journal of Organic Chemistry, 1999. Link

-

Prakash, G. K. S., et al. "Nucleophilic Difluoromethylation of Carbonyl Compounds."[1] European Journal of Organic Chemistry, 2005.[1] Link

-

Vertex Pharmaceuticals. "Enzymatic process for the preparation of (1s,2r)-2-(difluoromethyl)-1-(propoxycarbonyl)cyclopropanecarboxylic acid." US Patent 20200024621A1, 2020. Link

Sources

Reactions of (2-(Difluoromethyl)cyclopropyl)methanol with electrophiles

Application Note: Reactivity and Functionalization of (2-(Difluoromethyl)cyclopropyl)methanol

Executive Summary & Molecule Profile

(2-(Difluoromethyl)cyclopropyl)methanol is a high-value fluorinated building block in medicinal chemistry. It serves as a metabolically stable, lipophilic bioisostere for ethyl, isopropyl, or cyclopropyl-methanol groups.

The defining feature of this scaffold is the difluoromethyl (

Key Reactivity Characteristics:

-

Nucleophilicity: The primary hydroxyl group is the exclusive nucleophilic center.

-

Electronic Effect: The

-fluorine atoms exert an inductive electron-withdrawing effect (-I), slightly reducing the -

Ring Stability: The electron-deficient nature of the

group stabilizes the cyclopropane ring against acid-catalyzed ring-opening reactions that typically plague electron-rich cyclopropanes (e.g., cyclopropyl ethers).

Reactivity Landscape: Reactions with Electrophiles

The primary workflow involves exploiting the hydroxyl group to attack electrophiles (

Visual Workflow: Electrophilic Trapping

Figure 1: Divergent synthesis pathways reacting the core scaffold with common electrophilic classes.

Detailed Protocols

Protocol A: Carbamate Formation (Isocyanate Coupling)

Context: This reaction is critical for generating peptidomimetics where the cyclopropyl ring constrains the conformational space.

Reagents:

-

Substrate: (2-(Difluoromethyl)cyclopropyl)methanol (1.0 equiv)

-

Electrophile: Aryl/Alkyl Isocyanate (1.1 equiv)

-

Catalyst: Dibutyltin dilaurate (DBTDL) (1-5 mol%) or TEA (0.5 equiv)

-

Solvent: Anhydrous DCM or THF

Step-by-Step Methodology:

-

Preparation: In a flame-dried flask under Argon, dissolve the substrate in anhydrous DCM (0.2 M concentration).

-

Activation: Add Triethylamine (TEA) or DBTDL. Note: The inductive effect of

makes the alcohol less nucleophilic; Lewis acid catalysis (Sn) is often superior to base catalysis here. -

Addition: Add the isocyanate dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours.

-

Self-Validation: Monitor by TLC. The alcohol is UV-inactive (stain with PMA/KMnO4). The product will likely be UV-active if the isocyanate contains an aromatic group.

-

-

Workup: Quench with water. Extract with DCM. Wash with brine.

-

Purification: Silica gel chromatography.

Protocol B: Sulfonylation (Conversion to Leaving Group)

Context: Converting the alcohol to a mesylate/tosylate allows for subsequent

Data Table: Reaction Optimization

| Parameter | Standard Condition | Optimized for | Reason |

| Base | Pyridine | Overcomes reduced nucleophilicity of fluorinated alcohol. | |

| Temperature | Prevents potential elimination or rearrangement. | ||

| Solvent | DCM | DCM (Anhydrous) | Strict moisture control prevents hydrolysis. |

Procedure:

-

Dissolve 1.0 equiv of alcohol in DCM at -10°C.

-

Add 1.5 equiv

and 0.1 equiv DMAP. -

Add 1.2 equiv Methanesulfonyl chloride (MsCl) dropwise.

-

Stir at 0°C for 2 hours.

-

Quench cold with saturated

. -

Rapid Workup: Extract immediately. Do not store the mesylate for long periods; use in the next step immediately to avoid decomposition.

Mechanistic Insights & Troubleshooting

The "Fluorine Effect" on Nucleophilicity

The

-

Consequence: The oxygen lone pair is less available.

-

Solution: Reactions requiring the alkoxide (Williamson ether synthesis) require slightly stronger bases (e.g., NaH) compared to non-fluorinated analogs, or longer reaction times.

Ring Stability Validation

Researchers often fear acid-catalyzed ring opening (homoconjugate addition).

-

Observation: In 2-methoxycyclopropylmethanol, acid rapidly opens the ring.

-

Fact: In 2-(difluoromethyl)cyclopropylmethanol, the ring is deactivated . It survives standard acidic workups (1M HCl) and reaction conditions like Jones Oxidation [2].

Analytical Validation ( NMR)

This molecule is self-validating via NMR.

-

Diagnostic Signal: The

group appears as a distinct doublet of doublets (or multiplets) in -

Shift Monitoring: Upon reaction with an electrophile (e.g., acylation), the diastereotopic nature of the fluorines often becomes more pronounced, and the chemical shift will perturb slightly, confirming functionalization without destroying the

motif.

References

-

Mykhailiuk, P. K. (2018).[4][5][6][7] Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery. Chemistry – A European Journal, 24(47), 12291–12297.[5] [5]

-

Zaichenko, A., et al. (2017). Difluoromethyl-substituted cyclopropanes: A new class of conformationally restricted building blocks. Journal of Organic Chemistry. (Validated stability data in Enamine building block catalog).

-

Grygorenko, O. O., Artamonov, O. S., Komarov, I. V., & Mykhailiuk, P. K. (2011).[8] Trifluoromethyl-substituted cyclopropanes.[1][6][8][9][10][11] Tetrahedron, 67(5), 803-823. (Foundational reactivity patterns for fluorinated cyclopropanes). [8]

Sources

- 1. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Highly Enantioselective Decarboxylative Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Functionalized Difluorocyclopropanes: Unique Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups [beilstein-journals.org]

- 7. Research – Mykhailiuk Research Site [mykhailiukchem.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN103483252A - Synthetic method of 2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol - Google Patents [patents.google.com]

- 10. ((1S,2S)-2-(Difluoromethyl)cyclopropyl)methanol | C5H8F2O | CID 131068338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Access to cyclopropanes with geminal trifluoromethyl and difluoromethylphosphonate groups - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: (2-(Difluoromethyl)cyclopropyl)methanol in Drug Design

Executive Summary

Topic: Utilization of (2-(Difluoromethyl)cyclopropyl)methanol as a high-value bioisostere.

Core Principle: This scaffold synergizes the conformational rigidity of the cyclopropane ring with the "lipophilic hydrogen bond donor" capability of the difluoromethyl (

Scientific Rationale & Bioisosteric Profile

The "Lipophilic Hydrogen Bond Donor" Effect

Unlike the trifluoromethyl group (

-

Acidity: The

proton is significantly more acidic ( -

Lipophilicity: While

increases lipophilicity relative to a hydroxyl (

Structural Rigidity & Vector Control

The cyclopropane ring acts as a rigid spacer, fixing the vector of the

Bioisosteric Replacements:

| Original Moiety | Limitation | (2-(Difluoromethyl)cyclopropyl)methanol Advantage |

|---|

| Iso-propyl / tert-Butyl | Susceptible to CYP450 oxidation (hydroxylation). | Blocks metabolism;

Synthetic Protocol: Robust Preparation

Note: Direct difluorocyclopropanation of free allylic alcohols can lead to side reactions (O-difluoromethylation). The acetate-protected route described below is the industry standard for reliability.

Reaction Scheme (Graphviz)

Figure 1: Step-wise synthesis of (2-(Difluoromethyl)cyclopropyl)methanol via the acetate intermediate to prevent O-alkylation side reactions.

Detailed Methodology

Step 1: Protection (Acetylation)

-

Reagents: Allyl alcohol (1.0 equiv), Acetic anhydride (1.2 equiv), Pyridine (1.5 equiv), DCM (0.5 M).

-

Procedure: Stir allyl alcohol with pyridine in DCM at 0°C. Add acetic anhydride dropwise. Warm to RT and stir for 4 h.

-

Workup: Quench with sat.

, extract with DCM, dry over

Step 2: Difluorocyclopropanation (The Ruppert-Prakash Method)

Critical Step: This method generates difluorocarbene (

-

Reagents: Allyl acetate (1.0 equiv),

(Trifluoromethyltrimethylsilane, 2.0 equiv), NaI (Sodium Iodide, 0.2 equiv). -

Solvent: Anhydrous THF (Concentration 1.0 M).

-

Vessel: Sealed pressure tube (Teflon-lined cap).

-

Procedure:

-

Charge the tube with allyl acetate, NaI, and THF under Argon.

-

Add

rapidly. -

Seal the tube immediately and heat to 110°C for 2–4 hours.

-

Mechanism:[2] Thermal decomposition of the trifluoromethylated intermediate generates

, which adds across the double bond.

-

-

Workup: Cool to RT. Dilute with ether, wash with brine. Concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc 9:1) to isolate the difluorocyclopropyl acetate.